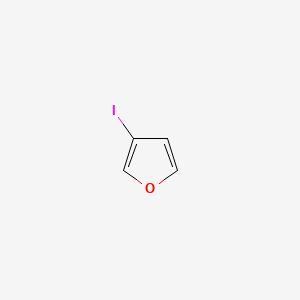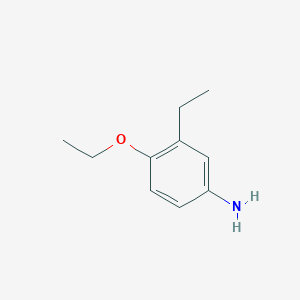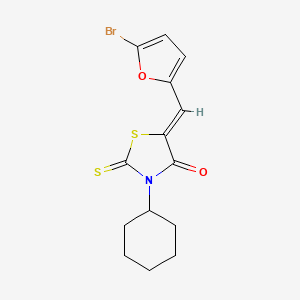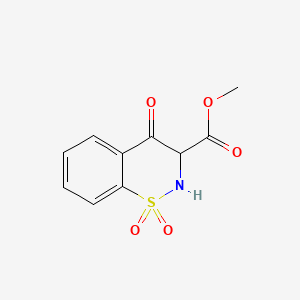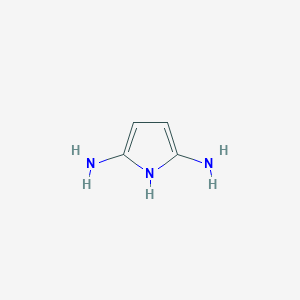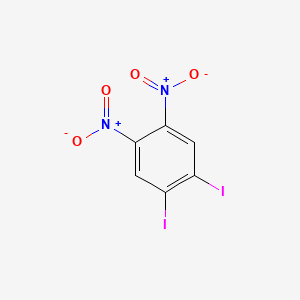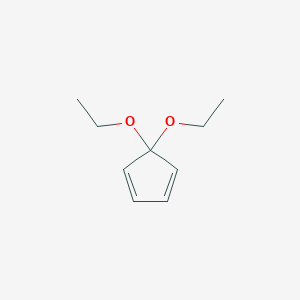
7-Chloroquinoxaline-2-carboxylic acid
Descripción general
Descripción
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . Quinoline is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
The synthesis of quinoline derivatives has witnessed a rapid development in recent years . Various synthesis protocols have been reported in the literature for the construction of quinoline .Molecular Structure Analysis
The molecular structure of carboxylic acids and quinolines involves a carbonyl group and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized .Chemical Reactions Analysis
The functional group in carboxylic acids determines the main chemical properties of an organic compound . The reactions of carboxylic acids are due to the presence of the carboxyl group .Physical And Chemical Properties Analysis
Carboxylic acid molecules are polar due to the presence of two electronegative atoms in the carboxyl group . The physical properties of carboxylic acids are a result of the presence of the carboxyl group .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis Techniques : 7-Chloroquinoxaline-2-carboxylic acid is utilized in the synthesis of various derivatives through methods such as microwave-irradiated synthesis. This process yields compounds with significant antimicrobial activity against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).
- Antibacterial Properties : New 8-nitrofluoroquinolone derivatives, incorporating 7-chloroquinoxaline-2-carboxylic acid, have shown promising antibacterial activities against gram-positive and gram-negative strains. Some derivatives demonstrated good activity against S. aureus (Al-Hiari et al., 2007).
Pharmaceutical Synthesis
- Quinolone Antagonists : Derivatives of 7-Chloroquinoxaline-2-carboxylic acid have been found to exhibit AMPA receptor antagonistic activity, with certain compounds showing high potency and selectivity in vitro as well as neuroprotective efficacy in vivo (Takano et al., 2005).
- Antitumor Drug Research : Derivatives such as 7-Chloro-4-hydroxyquinoline, synthesized from 7-chloroquinoxaline-2-carboxylic acid, are studied for their antitumor properties. Their effectiveness and relationship with antioxidant effects against free-radical-induced peroxidation have been a focus of research (Liu et al., 2002).
Chemical Synthesis and Reactivity
- Chemical Transformations : 7-Chloroquinoxaline-2-carboxylic acid is a key intermediate in various chemical transformations, leading to the creation of new compounds with potential pharmaceutical applications. These transformations involve processes like cyclization and condensation with other chemical entities (Anderson & Cheeseman, 1974).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-5-1-2-6-7(3-5)12-8(4-11-6)9(13)14/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUHZOLJLBAGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300338 | |
| Record name | 7-chloroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoxaline-2-carboxylic acid | |
CAS RN |
29821-65-6 | |
| Record name | MLS002920352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



